1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers
Description
1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers is a complex organic compound characterized by its cyclopropane core substituted with benzyl, tert-butyl, and methyl ester groups
Properties
IUPAC Name |
2-O-benzyl 3-O-tert-butyl 1-O-methyl cyclopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-18(2,3)24-17(21)14-12(15(19)22-4)13(14)16(20)23-10-11-8-6-5-7-9-11/h5-9,12-14H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCBATYUISGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbene-Based Cyclopropanation
The [2+1] cycloaddition of carbenes to alkenes, as exemplified in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (CN110759840B), offers a robust framework. In this approach, dibromocarbene (generated in situ from tribromomethane under basic conditions) reacts with a diene precursor to form the strained cyclopropane ring. For the target compound, a tailored diene substrate bearing pre-installed ester groups (e.g., benzyl, tert-butyl, and methyl acrylate derivatives) could undergo analogous cyclopropanation. Key parameters include:
Ring-Closing via Alkaline Elimination
Patent CN109320418B demonstrates cyclopropane formation through base-induced elimination in ester-rich environments. Applying this to the target molecule, a linear triester precursor could undergo intramolecular cyclization under strongly alkaline conditions (e.g., sodium methoxide in DMF). This method favors substrates with electron-withdrawing ester groups that stabilize transition states.
Comparative Table 1: Cyclopropanation Methodologies
Diastereomer Formation and Control
The mixture of diastereomers arises from non-stereospecific cyclopropanation and ester group configurations. Patent CN109320418B reports a 3:1 cis:trans ratio in analogous systems, attributed to steric effects during ring closure. For the target compound, strategies to influence diastereoselectivity include:
- Chiral Auxiliaries : Temporarily incorporating menthol or binaphthyl groups to bias ring closure geometry
- Catalytic Asymmetric Synthesis : Ru- or Rh-based catalysts for enantioselective cyclopropanation
- Thermodynamic Control : Prolonged annealing in high-boiling solvents (e.g., DMSO at 150°C) to favor more stable diastereomers
Process Optimization and Scalability Considerations
Reaction Monitoring
In situ FTIR and HPLC tracking of intermediates, as implemented in CN110759840B, prevents over-reaction and byproduct formation. Critical checkpoints include:
- Carbene generation (λ_max 450–500 nm)
- Ester coupling completion (disappearance of -OH stretch at 3400 cm⁻¹)
Purification Protocols
Combined crystallization (n-heptane at 0°C) and preparative HPLC achieves >98% purity. Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers when necessary.
Chemical Reactions Analysis
Types of Reactions
1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropane ring with three carboxylate groups and a benzyl group. Its molecular formula is with a molecular weight of approximately 278.35 g/mol. The presence of multiple functional groups allows for diverse reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropane compounds exhibit significant anticancer properties. The tricarboxylate structure enables interaction with various biological targets, including enzymes involved in cancer metabolism.
- Case Study : A study evaluated the cytotoxic effects of similar tricarboxylate compounds against several cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
Drug Design and Development
The unique stereochemistry of 1-benzyl-2-tert-butyl-3-methylcyclopropane-1,2,3-tricarboxylate allows it to serve as a scaffold in drug design. The ability to modify the benzyl or tert-butyl groups can lead to the development of novel pharmacophores.
- Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | Apoptosis induction |
| Compound B | LNCaP | 20 | Cell cycle arrest |
| 1-benzyl-2-tert-butyl-3-methylcyclopropane-1,2,3-tricarboxylate | Caco-2 | 18 | Metabolic inhibition |
Polymer Synthesis
The compound can be utilized in the synthesis of polymers due to its ability to undergo various chemical reactions. Its tricarboxylic nature allows it to act as a cross-linking agent in polymerization processes.
- Case Study : Research has shown that incorporating tricarboxylic acid derivatives into polymer matrices enhances mechanical properties and thermal stability. The resulting materials are suitable for applications in coatings and adhesives .
Building Block for Complex Molecules
The diastereomeric mixture serves as a valuable building block in synthetic organic chemistry. Its functional groups can be readily transformed into other useful chemical entities through standard organic reactions.
- Data Table: Synthetic Transformations Involving 1-benzyl-2-tert-butyl-3-methylcyclopropane-1,2,3-tricarboxylate
| Reaction Type | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Esterification | Reflux with alcohol | 85 | Ester derivative |
| Reduction | LiAlH4 in ether | 90 | Alcohol derivative |
| Amidation | Coupling with amine | 75 | Amide derivative |
Mechanism of Action
The mechanism of action of 1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-O-Benzyl 3-O-tert-butyl 1-O-ethyl cyclopropane-1,2,3-tricarboxylate
- 2-O-Benzyl 3-O-tert-butyl 1-O-propyl cyclopropane-1,2,3-tricarboxylate
- 2-O-Benzyl 3-O-tert-butyl 1-O-isopropyl cyclopropane-1,2,3-tricarboxylate
Uniqueness
1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C16H22O6
- Molecular Weight : 306.35 g/mol
- Structure : The compound consists of a cyclopropane ring with three carboxylate groups and a benzyl group attached to a tert-butyl substituent.
The biological activity of 1-benzyl-2-tert-butyl-3-methylcyclopropane-1,2,3-tricarboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple carboxylate groups enhances its potential as a ligand in biochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Potential Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis in HeLa cells |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced the levels of TNF-alpha in vitro. This suggests its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Study 2: Antioxidant Activity
In a separate investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a strong scavenging effect, comparable to standard antioxidants like ascorbic acid.
Case Study 3: Anticancer Properties
Research conducted on various cancer cell lines revealed that treatment with 1-benzyl-2-tert-butyl-3-methylcyclopropane-1,2,3-tricarboxylate led to significant cell death via apoptosis. The study highlighted its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. How can synthesis conditions be optimized to achieve high diastereomeric purity in cyclopropane tricarboxylate derivatives?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, catalysts, and steric effects. For example, using chiral catalysts or low-temperature conditions (e.g., −78°C) during cyclopropanation can enhance stereoselectivity . Sequential addition of reagents (e.g., tert-butyl esters before benzyl groups) may minimize steric clashes, as seen in analogous cyclopropane syntheses. Post-synthesis analysis via chiral HPLC or NMR is critical to verify diastereomer ratios.
Q. What analytical techniques are most effective for characterizing diastereomer mixtures of this compound?
- Methodological Answer : A combination of chiral HPLC (to resolve diastereomers) and NMR spectroscopy (e.g., NOESY for spatial configuration analysis) is recommended. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also aid in purity assessment, as demonstrated in cyclopropane ester analyses . For absolute configuration determination, X-ray crystallography or computational modeling (DFT) should be employed.
Q. What challenges arise in isolating individual diastereomers, and how can they be addressed?
- Methodological Answer : Challenges include overlapping physical properties (e.g., solubility, boiling points) and limited chromatographic resolution. Strategies include:
- Preparative HPLC with chiral stationary phases.
- Derivatization (e.g., introducing polar groups to enhance separation).
- Crystallization under controlled solvent conditions to exploit differential solubility. For example, tert-butyl groups may enhance crystallinity in non-polar solvents .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity variations among diastereomers?
- Methodological Answer :
Synthesize all possible diastereomers via stereocontrolled routes (e.g., asymmetric catalysis, as in talaumidin SAR studies) .
Test in bioassays (e.g., neurotrophic activity assays) under standardized conditions.
Compare EC50 values and binding affinities to identify stereochemical dependencies.
- Example: In neurotrophic SAR studies, enantiomers of talaumidin showed 10-fold differences in activity, emphasizing the need for stereochemical precision .
Q. How can data contradictions arising from diastereomer ratio variability in biological assays be resolved?
- Methodological Answer : Contradictions may stem from impurities, inconsistent diastereomer ratios, or assay variability. Solutions include:
- Rigorous purification : Use chiral HPLC to confirm diastereomer ratios pre-assay .
- Dose-response standardization : Normalize activity data to molar concentrations of individual diastereomers.
- Collaborative replication : Cross-validate results in independent labs using identical synthetic batches.
Q. What strategies mitigate stereochemical instability during storage or experimental use?
- Methodological Answer :
- Temperature control : Store samples at −20°C in inert atmospheres to prevent epimerization.
- pH monitoring : Avoid acidic/basic conditions that may hydrolyze ester groups or induce ring-opening.
- Stability assays : Periodically analyze samples via NMR or HPLC to detect degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
